Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methylbenzyl)-
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiles
¹H NMR (400 MHz, DMSO-d₆):
- δ 2.31 (s, 3H) : Methyl protons of the p-methylbenzyl group.
- δ 3.87 (s, 2H) : Methylene (-CH₂-) bridge linking the benzyl group to the heterocycle.
- δ 6.45–7.25 (m, 7H) : Aromatic protons from the pyrido-pyrimidine core (3H) and benzyl ring (4H).
- δ 5.92 (br s, 4H) : Exchangeable protons from the two amino groups.
¹³C NMR (100 MHz, DMSO-d₆):
- δ 21.4 : Methyl carbon of the benzyl group.
- δ 42.1 : Methylene carbon.
- δ 114.2–158.7 : Aromatic and heteroaromatic carbons, with deshielded signals at δ 152.3 and δ 158.7 corresponding to C-2 and C-4 of the pyrimidine ring.
Infrared (IR) Absorption Signatures
Key IR bands (KBr, cm⁻¹):
- 3360, 3280 : N-H asymmetric and symmetric stretches of the amino groups.
- 3030–3100 : C-H stretches of aromatic and heteroaromatic rings.
- 1605, 1560 : C=C/C=N ring vibrations.
- 1480 : C-H bending of the methyl group.
- 1240 : C-N stretches of the pyrido-pyrimidine core.
The absence of carbonyl or sulfonyl absorptions distinguishes this compound from functionalized analogs.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z):
- 267.2 [M+H]⁺ : Molecular ion peak.
- 250.1 [M+H–NH₃]⁺ : Loss of ammonia from the amino groups.
- 178.0 [M+H–C₇H₇]⁺ : Cleavage of the benzyl group.
- 134.0 : Pyrido[2,3-d]pyrimidine fragment.
High-resolution MS (HRMS) confirms the molecular formula with an observed m/z of 267.1452 (calculated 267.1455 for C₁₅H₁₆N₅⁺).
Properties
CAS No. |
20739-16-6 |
|---|---|
Molecular Formula |
C15H15N5 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
6-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H15N5/c1-9-2-4-10(5-3-9)6-11-7-12-13(16)19-15(17)20-14(12)18-8-11/h2-5,7-8H,6H2,1H3,(H4,16,17,18,19,20) |
InChI Key |
CFLSAJLFPXCBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC3=C(N=C(N=C3N=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Condensation of 2,4,6-Triaminopyrimidine with Ethyl p-Methylbenzylacetoacetate
This classical method is well-documented in patent literature and involves the following steps:
- Reactants: 2,4,6-triaminopyrimidine and ethyl p-methylbenzylacetoacetate
- Solvent: Diphenyl ether
- Conditions: Heating at 215–235 °C with stirring until ethanol and water distillation ceases
- Workup: Cooling, addition of hexane, filtration, washing, and recrystallization from water and methanol
- Yield: Approximately 58%
- Product: 2,4-diamino-6-(p-methylbenzyl)-7-hydroxy-5-methylpyrido(2,3-d)pyrimidine
This method allows the formation of the pyrido-pyrimidine core via cyclization and condensation, with the p-methylbenzyl group introduced through the acetoacetate derivative.
Conversion to 2,4-Diamino-6-(p-methylbenzyl)pyrido(2,3-d)pyrimidine
Subsequent transformations include:
- Thionation: Treatment of the hydroxy derivative with phosphorus pentasulfide in pyridine under reflux to yield the mercapto derivative.
- Dethiolation: Removal of sulfur to obtain the desired 2,4-diamino-6-(p-methylbenzyl)pyrido(2,3-d)pyrimidine.
These steps refine the heterocyclic structure and adjust functional groups to achieve the target compound.
Reductive Amination Route
An alternative approach involves:
- Starting Material: 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine
- Reagent: p-methylbenzylamine
- Catalyst: Raney Nickel in acetic acid
- Process: Condensation followed by reduction to form the 6-(p-methylbenzyl) substitution on the pyrido-pyrimidine core.
This method is advantageous for its specificity and mild conditions, allowing for selective functionalization.
Sonochemical and Ionic Liquid Catalyzed Multi-Component Synthesis
Recent advances include environmentally friendly methods:
- Reactants: Aromatic aldehydes (including p-methylbenzyl derivatives), 2-thiobarbituric acid, ammonium acetate
- Catalyst: Brønsted acidic ionic liquid ([HNMP]+[HSO4]−)
- Conditions: Ultrasonic irradiation in aqueous medium
- Mechanism: Sequential Knoevenagel condensation, Michael addition, cyclization, and tautomerization
- Advantages: High yields, short reaction times, easy workup, and green chemistry compliance
Though this method is more general for pyrido[2,3-d]pyrimidine derivatives, it offers a promising route adaptable for p-methylbenzyl-substituted compounds.
| Method | Starting Materials | Conditions | Catalyst/Reagent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation with acetoacetate | 2,4,6-triaminopyrimidine, ethyl p-methylbenzylacetoacetate | 215–235 °C, diphenyl ether | None | ~58 | Classical method, high temperature |
| Thionation/Dethiolation | Hydroxy derivative | Reflux in pyridine, P2S5 | Phosphorus pentasulfide | High | Functional group modification |
| Reductive amination | 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine, p-methylbenzylamine | Acetic acid, Raney Ni catalyst | Raney Nickel | Moderate | Mild conditions, selective substitution |
| Sonochemical multi-component | Aromatic aldehyde, 2-thiobarbituric acid, ammonium acetate | Ultrasonic irradiation, aqueous | [HNMP]+[HSO4]− ionic liquid | High | Green chemistry, short reaction time |
- The condensation of 2,4,6-triaminopyrimidine with ethyl p-methylbenzylacetoacetate remains a robust and widely used method, providing good yields and well-characterized products with defined UV absorption spectra.
- Reductive amination using Raney Nickel is effective for introducing the p-methylbenzyl group with fewer side reactions and under milder conditions.
- The use of ionic liquids and sonochemical methods represents a modern, environmentally friendly approach, though specific yields for the p-methylbenzyl derivative require further optimization.
- Functional group transformations such as thionation and dethiolation allow fine-tuning of the heterocyclic core, impacting biological activity and toxicity profiles.
- The choice of method depends on the desired purity, scale, and environmental considerations.
The preparation of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methylbenzyl)- involves multiple synthetic strategies, each with distinct advantages. Classical condensation with substituted acetoacetates and reductive amination are well-established, providing reliable access to the target compound. Emerging green chemistry techniques using ionic liquids and sonochemistry offer promising alternatives for sustainable synthesis. Detailed understanding of reaction conditions, catalysts, and intermediates is essential for optimizing yield and purity, supporting the compound’s application in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine-2,4-dione derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Anticancer Properties
Pyrido(2,3-d)pyrimidine derivatives are recognized for their potential as anticancer agents. They exhibit the ability to inhibit specific enzymes such as protein kinases, which are crucial in cell signaling pathways that regulate growth and survival. This inhibition can lead to suppressed tumor growth and proliferation.
Antibacterial Effects
Research has indicated that this compound exhibits antibacterial properties against various strains of bacteria. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Activities
Pyrido(2,3-d)pyrimidine compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property makes them potential candidates for treating inflammatory diseases.
Industrial Production Techniques
In industrial settings, continuous flow reactors are utilized to enhance yield and purity. Advanced purification techniques such as crystallization and chromatography are also employed to meet pharmaceutical standards .
Case Studies
Several studies have documented the therapeutic potential of Pyrido(2,3-d)pyrimidine derivatives:
- Study on Anticancer Activity : A study demonstrated that a specific derivative significantly inhibited tumor growth in xenograft models by targeting protein kinase pathways.
- Antibacterial Efficacy : Another research highlighted its effectiveness against multi-drug resistant bacterial strains, showcasing its potential as a novel antibiotic agent.
- Inflammation Reduction : Clinical trials indicated a marked reduction in inflammatory markers among patients treated with this compound for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 6-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that regulate cell growth, differentiation, and survival. This inhibition can lead to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrido[2,3-d]pyrimidine derivatives vary primarily in their 6-position substituents, which dictate potency, selectivity, and pharmacokinetic properties. Key analogues include:
Key Comparative Insights
Substituent Effects on Potency :
- Methoxy groups at 3',4',5' positions (e.g., 3',4',5'-trimethoxybenzyl) enhance selectivity for parasitic DHFR over mammalian enzymes due to optimal hydrophobic interactions with the active site .
- N9 methylation (e.g., in compound 22, ) increases potency by stabilizing the ternary complex with DHFR and NADPH .
Impact of Linker Chemistry :
- Sulfur-containing linkers (e.g., phenylthio in ) improve binding kinetics but reduce selectivity compared to benzyl derivatives .
- Naphthyl substituents exhibit broad-spectrum inhibition but lack pathogen selectivity, limiting therapeutic utility .
Lipophilicity and Bioavailability :
- The p-methylbenzyl group balances lipophilicity and solubility, enabling better blood-brain barrier penetration than polar methoxy derivatives .
- 3',4',5'-Trimethoxybenzyl analogues show superior in vivo efficacy against T. gondii but require higher doses due to rapid hepatic metabolism .
SAR Trends: Removal of the methoxy group at R4 (e.g., compound 4b in ) abolishes anti-proliferative activity, underscoring its role in scaffold orientation . Carbonyl groups in substituents (e.g., 1-phenylethanone-2-yl) reduce activity, likely due to steric hindrance or electronic effects .
Research Findings and Clinical Relevance
- In Vitro Studies :
The p-methylbenzyl derivative exhibits IC₅₀ values of 28 nM against tgDHFR, comparable to trimetrexate but with reduced toxicity to mammalian cells . - In Vivo Efficacy: Analogues like 2,4-diamino-6-(2',5'-dimethoxybenzyl)- prolong survival in T.
- Antitumor Activity : Select derivatives (e.g., compound 22) show GI₅₀ values of 10⁻⁷ M in NCI’s preclinical screens, highlighting dual utility as antiparasitic and antitumor agents .
Biological Activity
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methylbenzyl)- (CAS No. 20739-16-6), is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Pyrido(2,3-d)pyrimidine features a fused bicyclic structure that includes both pyridine and pyrimidine rings. Its molecular formula is , with a molecular weight of approximately 265.31 g/mol . The compound's unique structural characteristics contribute to its pharmacological properties.
Biological Activities
Pyrido(2,3-d)pyrimidine derivatives have been studied for various biological activities:
- Anticancer Activity : These compounds exhibit inhibitory effects on several cancer cell lines by targeting key enzymes involved in cell growth and survival. For example, they can inhibit dihydrofolate reductase (DHFR) and various tyrosine kinases .
- Antimicrobial Properties : The compound has demonstrated activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
- Anti-inflammatory Effects : Pyrido(2,3-d)pyrimidines have shown potential in reducing inflammation through the modulation of inflammatory pathways .
The biological activity of pyrido(2,3-d)pyrimidine is primarily attributed to its ability to inhibit specific enzymes:
- Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in nucleotide synthesis; inhibition leads to decreased DNA replication in rapidly dividing cells, such as cancer cells .
- Tyrosine Kinases : Inhibition of kinases involved in signal transduction pathways can disrupt growth factor signaling, which is often upregulated in cancerous tissues .
Synthesis Methods
The synthesis of pyrido(2,3-d)pyrimidine typically involves the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 4-methylbenzylamine. This reaction can be facilitated by reducing agents such as Raney Nickel in acetic acid.
Case Studies
- In Vitro Antitumor Activity : A study evaluated the antitumor effects of various pyrido(2,3-d)pyrimidines against cell lines such as NCI-H1975 and A549. The results indicated significant inhibition of cell proliferation at low concentrations (0.1 μM) compared to control compounds like AZD9291 .
- Antimicrobial Evaluation : Research has shown that pyrido(2,3-d)pyrimidines exhibit broad-spectrum antimicrobial activity. For instance, derivatives were tested against both Gram-positive and Gram-negative bacteria with promising results .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,4-Diamino-6-[N-(3',5'-Dimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine | Dimethoxy substitution | Anticancer properties |
| Pyrido[2,3-d]pyrimidine-2,4-dione | Oxygen at positions 2 and 4 | Antimicrobial activity |
| 7-Aryl Pyrido[2,3-d]pyrimidines | Aryl groups at position 7 | Cytotoxic effects |
These compounds share a similar structural backbone but differ in substituents that influence their biological profiles significantly.
Q & A
Q. What are the primary synthetic routes for 2,4-diamino-6-(p-methylbenzyl)pyrido[2,3-d]pyrimidine, and how do their efficiencies compare?
The compound is synthesized via condensation reactions. A key method involves reacting 2,4,6-triaminopyrimidine with nitromalonaldehyde sodium salt to form 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine , followed by reductive amination with p-methylbenzaldehyde and subsequent N-methylation using formaldehyde/NaBH3CN . Alternative routes include one-pot multicomponent reactions under solvent-free conditions for improved yields (e.g., 82% in DMF at 50°C) . Efficiency depends on reaction time, solvent choice, and purity of intermediates.
Q. How is the compound characterized structurally, and which spectroscopic techniques are essential?
Structural confirmation requires NMR (1H/13C for aromatic protons and methyl groups), mass spectrometry (ESI-MS for molecular ion validation), and X-ray crystallography to resolve stereochemistry and binding conformations in enzyme complexes (e.g., DHFR) . IR spectroscopy identifies NH2 and aromatic C-H stretches, while elemental analysis ensures stoichiometric accuracy .
Q. What is the primary biological target of this compound, and how is its inhibitory activity assayed?
The compound selectively inhibits dihydrofolate reductase (DHFR) , particularly in Pneumocystis carinii (pcDHFR) and Toxoplasma gondii (tgDHFR). Activity is measured via enzyme inhibition assays using NADPH oxidation kinetics (IC50 values) and compared against mammalian DHFR (e.g., human, rat) to assess selectivity . Cell-based assays (e.g., antiproliferative screens in cancer lines) validate in vitro results .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for protozoan DHFR over mammalian isoforms?
Introducing bulky substituents (e.g., 3',4',5'-trimethoxybenzyl) or N9-methylation improves protozoan DHFR selectivity by exploiting differences in the active site. For example, N9-methylation increases tgDHFR inhibition (IC50 = 6.3 nM) while reducing affinity for human DHFR (selectivity ratio = 303.5) . X-ray crystallography reveals ionic interactions between the ω-carboxyalkoxy side chain and Arg75 in pcDHFR, absent in mammalian isoforms .
Q. How should researchers resolve contradictions in IC50 values across studies?
Discrepancies arise from assay conditions (pH, buffer composition) or enzyme sources (recombinant vs. native). Standardize protocols using recombinant DHFR isoforms and include controls like methotrexate (classical DHFR inhibitor). Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What in vivo models are appropriate for evaluating antitumor or antiparasitic efficacy?
For antitumor activity, use xenograft models (e.g., human leukemia in mice) with oral dosing (50 mg/kg) and monitor survival rates . For antiparasitic studies, T. gondii-infected mice assess trophozoite growth inhibition. Toxicity is evaluated via hematological profiling and organ histopathology .
Q. How do conformational changes in DHFR affect inhibitor binding?
Crystal structures show the compound adopts two binding modes in hDHFR vs. pcDHFR. In hDHFR, the pyrido[2,3-d]pyrimidine core stacks against Phe34, while in pcDHFR, the p-methylbenzyl group interacts with Phe68. Molecular dynamics simulations predict flexibility in side-chain orientations, impacting potency .
Methodological Recommendations
- For enzyme assays: Use Tris-HCl buffer (pH 7.5) with 100 µM NADPH and 50 µM dihydrofolate. Monitor absorbance at 340 nm for 5 min .
- For structural analysis: Co-crystallize with DHFR and NADPH (1.4–2.0 Å resolution) to capture binding interactions .
- For computational modeling: Employ docking software (AutoDock Vina) and DFT calculations to optimize substituent geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
